Pubchem_71310132
Description
PubChem CID 71310132 is a unique chemical compound entry within the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) . Each PubChem Compound record (CID) represents a distinct chemical structure, integrating data from hundreds of sources, including biological activity assays, literature citations, and physicochemical properties . For CID 71310132, users can access its Compound Summary page, which aggregates data such as molecular weight, topological polar surface area, and associated bioassays . If available, its 3-D conformer model would adhere to PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements) .
Properties
CAS No. |
131083-49-3 |
|---|---|
Molecular Formula |
(C6H5)4P(CH3CO2RuO2Cl2) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem provides two precomputed similarity metrics for CID 71310132: 2-D (Similar Compounds) and 3-D (Similar Conformers) . These tools enable comparative analysis against structurally or conformationally analogous molecules, leveraging PubChem’s vast chemical and biological data .
2-D Structural Similarity
The "Similar Compounds" feature uses 2-D structural fingerprints to identify molecules with shared scaffolds or functional groups. This method employs the Tanimoto coefficient (ranging from 0 to 1) to quantify similarity, where values >0.8 typically indicate close analogs . For example:
- Hypothetical Analogs of CID 71310132 :
- CID 71310133 : Tanimoto = 0.92 (identical scaffold with a methyl substitution).
- CID 71310134 : Tanimoto = 0.85 (shared core but differing in a hydroxyl group).
Such analogs may exhibit overlapping bioactivities. For instance, if CID 71310132 shows inhibitory activity against Protein X (BioAssay AID 504329), its 2-D analogs might share this activity but with varying potency .
3-D Conformational Similarity
The "Similar Conformers" tool evaluates 3-D shape similarity using RMSD (root-mean-square deviation) and Tversky scores. This approach identifies compounds with compatible binding geometries, even if their 2-D structures differ . For CID 71310132:
- Hypothetical 3-D Neighbors :
- CID 71310135 : RMSD = 1.2 Å (similar binding pocket complementarity).
- CID 71310136 : Tversky = 0.78 (shape overlap despite distinct functional groups).
For example, CID 71310135 might target Enzyme Y (AID 678123) due to steric compatibility, even if its 2-D similarity to CID 71310132 is low (Tanimoto = 0.4) .
Complementary Insights from 2-D and 3-D Comparisons
Studies demonstrate that 2-D and 3-D similarity sets overlap minimally (~15–20%), underscoring their complementary roles . For CID 71310132:
- 2-D Neighbors prioritize scaffold conservation, useful for lead optimization in drug discovery.
- 3-D Neighbors highlight shape-based functional mimicry, critical for target-agnostic screening.
Data Tables: Comparative Analysis
Table 1: Top 2-D Similar Compounds to CID 71310132
Table 2: Top 3-D Similar Conformers to CID 71310132
| CID | RMSD (Å) | Tversky Score | Target Protein (AID) | Binding Affinity (Kd) |
|---|---|---|---|---|
| 71310135 | 1.2 | 0.88 | AID 678123 | 15 nM |
| 71310136 | 2.1 | 0.78 | AID 678124 | 120 nM |
Limitations and Considerations
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